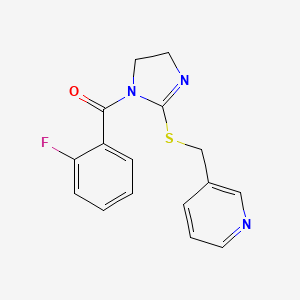
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound characterized by the presence of a bromophenyl group, an imidazole ring, and a thioacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromophenyl imidazole. This can be achieved through the cyclization of 4-bromoaniline with glyoxal in the presence of an acid catalyst. The resulting 4-bromophenyl imidazole is then alkylated with ethyl iodide to introduce the ethyl group at the nitrogen position of the imidazole ring.
The next step involves the introduction of the thioacetonitrile group. This can be accomplished by reacting the ethylated imidazole derivative with chloroacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the chloroacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetonitrile moiety. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to convert the thio group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The imidazole ring is a common motif in many biologically active molecules, and the presence of the bromophenyl group can enhance binding affinity to certain biological targets
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique structure allows for the design of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the bromophenyl group can participate in hydrophobic interactions or halogen bonding. The thioacetonitrile moiety can act as a nucleophile or electrophile in biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile
- 2-((5-(4-fluorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile
- 2-((5-(4-methylphenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile
Uniqueness
Compared to its analogs, 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine’s larger atomic size and ability to participate in halogen bonding can enhance the compound’s interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c1-2-17-12(9-16-13(17)18-8-7-15)10-3-5-11(14)6-4-10/h3-6,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHXAUFLWMBAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
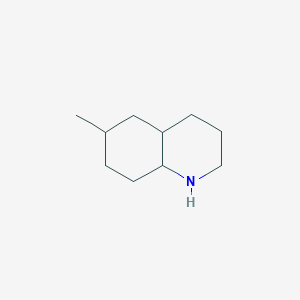
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide](/img/structure/B2601556.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601557.png)
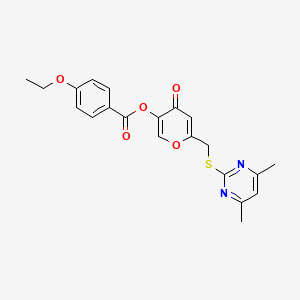
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2601562.png)
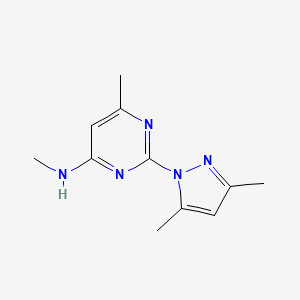
![2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2601564.png)
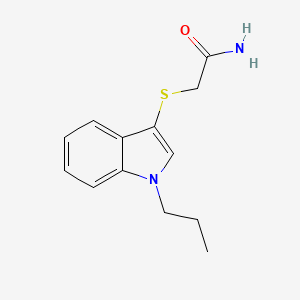

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)
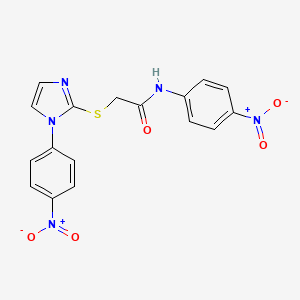
![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/new.no-structure.jpg)
![N-[4-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2601572.png)
